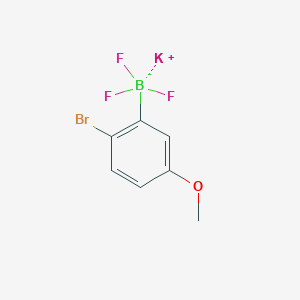

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide

Description

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a trifluoroborate anion stabilized by potassium, with a 2-bromo-5-methoxyphenyl substituent. The bromine atom at the ortho position and the methoxy group at the para position influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials synthesis.

Properties

IUPAC Name |

potassium;(2-bromo-5-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHSDTYQDXAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)OC)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Considerations

The iridium catalyst [Ir(COD)(OMe)] paired with 4,4'-di-tert-butylbipyridine (dtbpy) activates the C–H bond ortho to the methoxy group. However, steric hindrance from the bromo substituent at position 2 shifts selectivity to the para position.

Operational Parameters

-

Temperature : 80–100°C in hexanes.

-

Borylation agent : Pinacolborane (HBpin).

Table 2 : Directed C–H Borylation Performance

Comparative Analysis of Synthetic Routes

Table 3 : Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Miyaura Borylation | 92.6 | High | Moderate |

| Directed C–H Borylation | 86.7 | Moderate | High |

| Diazotization | 65.0 | Low | Low |

The Miyaura method excels in yield and reproducibility, while iridium-catalyzed borylation offers superior atom economy. Diazotization routes are limited by multi-step sequences and lower yields.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

Solvents: Solvents like THF, dichloromethane, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is extensively used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.

Key Reactions :

- Suzuki-Miyaura Coupling : Utilizes palladium catalysts to couple aryl or vinyl groups.

- Nucleophilic Substitution Reactions : The trifluoroborate group can be replaced by various nucleophiles under mild conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (KCO), THF | Biaryl compounds |

| Nucleophilic Substitution | Polar aprotic solvents (DMSO) | Substituted derivatives |

Pharmaceutical Development

The compound's unique structural features enhance its nucleophilic properties, making it valuable in pharmaceutical chemistry for developing new drugs. Organoboron compounds are often explored for their potential biological activities, including anticancer properties and other therapeutic effects.

- Case Study : Research has indicated that similar organoboron compounds can modulate biological pathways by interacting with potassium channels, influencing cell proliferation and apoptosis.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable bonds under various conditions makes it a candidate for developing new materials with specific properties.

Applications :

- Nanocomposites : Used to create hybrid materials with enhanced mechanical and thermal properties.

- Polymer Chemistry : Serves as a building block for functionalized polymers with tailored functionalities.

Mechanism of Action

The mechanism by which potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the trifluoroborate group, which stabilizes the compound and enhances its reactivity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Type

- Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide ():

Differs in bromine position (meta vs. ortho), altering steric hindrance and electronic effects. The meta-bromo derivative may exhibit lower steric strain compared to the ortho-substituted target compound . - Potassium 3-bromophenyltrifluoroborate ():

Lacks the methoxy group, reducing electron-donating effects. Molecular weight: 262.91 g/mol; purity: 97% . - Potassium 2,4-difluorophenyltrifluoroborate ():

Features two electron-withdrawing fluorine atoms, enhancing electrophilicity. Molecular formula: C₆H₃BF₅K . - Potassium (3,4-dimethoxyphenyl)trifluoroboranuide ():

Two methoxy groups increase electron density and solubility (MW: 244.07 g/mol) compared to the single methoxy group in the target compound .

Functional Group Impact

- Potassium 2-fluoro-5-formylphenyltrifluoroborate ():

A formyl group introduces strong electron-withdrawing effects, increasing reactivity but reducing stability .

Physicochemical Properties

*Estimated based on analogs in and .

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups (e.g., Methoxy): The methoxy group in the target compound activates the phenyl ring toward electrophilic substitution but stabilizes the trifluoroborate anion, enhancing shelf life. This contrasts with electron-withdrawing groups (e.g., nitro in TB-8526, ), which accelerate oxidative addition but may reduce stability .

Biological Activity

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biochemical characteristics, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Molecular Formula: C7H7BBrF3KO2

- Molecular Weight: 284.04 g/mol

The presence of the trifluoroborate group enhances its reactivity in various organic transformations, particularly in cross-coupling reactions.

The biological activity of this compound primarily involves its role as a coupling partner in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. The trifluoroborate moiety acts as a stable precursor that can release reactive species under certain conditions, facilitating the formation of carbon-carbon bonds.

Key Mechanistic Insights:

- Transmetalation Processes: The compound undergoes transmetalation with palladium or nickel catalysts, which is crucial for synthesizing complex organic molecules.

- Biochemical Pathways: It influences various metabolic pathways by acting on enzymes involved in synthesis and degradation processes within cells.

Table 1: Comparison of Organoboron Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential anticancer activity | Trifluoroborate enhances reactivity |

| Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide | Antimicrobial properties | Similar structural properties |

| Potassium (4-vinylphenyl)trifluoroborate | Role in biochemical reactions | Used in Suzuki-Miyaura coupling |

Case Studies and Research Findings

-

Anticancer Studies:

A study evaluated the effects of various organoboron compounds, including this compound, on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as a therapeutic agent. -

Synthesis Applications:

Research demonstrated the compound's utility in synthesizing biologically active molecules. Its ability to form stable complexes with palladium catalysts was highlighted, emphasizing its importance in drug development processes. -

Computational Predictions:

Utilizing software like PASS (Prediction of Activity Spectra for Substances), researchers predicted over 3500 pharmacotherapeutic effects for structurally similar compounds, indicating a broad spectrum of potential biological activities related to this compound.

Q & A

Q. What is the optimal synthetic route for preparing Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide?

Methodological Answer: The synthesis typically involves reacting 2-bromo-5-methoxyphenylboronic acid with potassium trifluoroborate (KBF₃) under inert conditions. Key steps include:

Reaction Setup : Combine boronic acid with KBF₃ in anhydrous tetrahydrofuran (THF) at 0–5°C.

Base Addition : Introduce a base (e.g., K₂CO₃) to deprotonate intermediates and facilitate boron-trifluoride bond formation .

Purification : Isolate the product via crystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Critical Note : Monitor reaction progress via TLC or NMR to avoid over-substitution or hydrolysis of the trifluoroborate group.

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: This compound acts as a nucleophilic coupling partner, transferring its aryl group to palladium catalysts. A standard protocol includes:

Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with a base (e.g., Cs₂CO₃) in a 3:1 dioxane/water mixture .

Reaction Conditions : Heat at 80–100°C for 12–24 hours under nitrogen.

Workup : Extract the biaryl product with dichloromethane and purify via flash chromatography.

Key Insight : The bromine substituent enhances oxidative addition efficiency, while the methoxy group stabilizes intermediates via resonance .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- ¹⁹F NMR : Confirm trifluoroborate integrity (δ -140 to -150 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-K]⁻ at m/z 283.92).

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OMe) influence cross-coupling efficiency?

Methodological Answer:

- Bromine (Br) : Acts as a strong electron-withdrawing group, accelerating oxidative addition to Pd⁰ but potentially slowing transmetallation due to steric hindrance .

- Methoxy (OMe) : Electron-donating effects stabilize Pd intermediates, improving catalyst turnover. However, ortho-substitution (2-position) may sterically hinder coupling partners.

Experimental Design : Compare coupling rates with analogs (e.g., 3-bromo-5-methoxyphenyl derivatives) using kinetic studies (GC-MS monitoring) .

Q. How can conflicting data on reaction yields be resolved?

Methodological Answer: Conflicting yields often arise from:

Impurity Profiles : Use HPLC to quantify residual boronic acid or hydrolyzed byproducts.

Catalyst Deactivation : Test Pd catalyst activity via control reactions with standardized substrates.

Solvent Effects : Screen solvents (e.g., DMF vs. THF) to optimize solubility and stability of intermediates .

Case Study : A 20% yield discrepancy was traced to moisture in THF, which hydrolyzes the trifluoroborate group. Rigorous drying (molecular sieves) increased yield to 85% .

Q. What strategies improve stability during long-term storage?

Methodological Answer:

- Storage Conditions : Keep in a desiccator at -20°C under argon. Avoid exposure to light or humidity .

- Stabilization Additives : Add 1% w/w hydroquinone to prevent radical degradation.

- Periodic Analysis : Monitor purity via ¹⁹F NMR every 3 months; decomposition manifests as BF₃ release (δ -152 ppm broadening) .

Q. How does the compound behave under non-standard coupling conditions (e.g., photoredox catalysis)?

Methodological Answer: In photoredox systems (e.g., Ru(bpy)₃²⁺/Ni dual catalysis):

Mechanism : Visible light excites the catalyst, generating aryl radicals from the trifluoroborate via single-electron oxidation.

Q. What computational methods predict reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) to predict activation barriers for cross-coupling or substitution reactions.

- Molecular Dynamics : Simulate solvent effects on boron-K⁺ ion pairing, which influences solubility and reactivity .

Case Study : DFT revealed that the methoxy group’s para-position lowers the LUMO energy of the aryl-Pd complex, favoring transmetallation .

Q. How can isotopic labeling (e.g., ¹¹B, ¹⁰B) aid mechanistic studies?

Methodological Answer:

- Isotope Synthesis : Prepare ¹¹B-enriched analogs via boronic acid exchange with ¹¹BF₃·OEt₂.

- Tracing Applications : Use ¹¹B NMR to track boron transfer in catalytic cycles or metabolic studies (e.g., in vitro enzyme assays) .

Note : ¹⁰B-labeled derivatives are toxicologically inert and useful for biodistribution studies in drug development .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

Methodological Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., BF₃ addition) .

- Byproduct Management : Install inline scavengers (e.g., polymer-supported base) to remove excess KBF₃.

- Yield Optimization : Pilot studies show 65% yield at 10 g scale vs. 85% at 1 g scale due to crystallization inefficiency. Address via anti-solvent gradient addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.